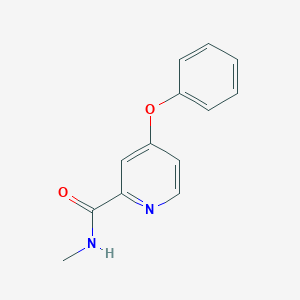

N-Methyl-4-phenoxy-2-pyridinecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-phenoxypyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-14-13(16)12-9-11(7-8-15-12)17-10-5-3-2-4-6-10/h2-9H,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRHRENMOVLIJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101276758 | |

| Record name | N-Methyl-4-phenoxy-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2004659-85-0 | |

| Record name | N-Methyl-4-phenoxy-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2004659-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-4-phenoxy-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Methyl 4 Phenoxy 2 Pyridinecarboxamide

Retrosynthetic Analysis of the N-Methyl-4-phenoxy-2-pyridinecarboxamide Scaffold

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. For this compound, two primary disconnections guide the synthetic strategy: the ether linkage (C-O) and the amide bond (C-N).

Route A involves an initial disconnection of the aryl ether bond via a nucleophilic aromatic substitution (SNAr) transform. This suggests a reaction between a phenol (B47542) synthon and a 4-halopyridine synthon. A subsequent disconnection of the amide bond leads to 4-chloropyridine-2-carboxylic acid (or its activated derivative) and methylamine (B109427) as the primary starting materials, along with phenol.

Route B prioritizes the disconnection of the amide bond. This leads to a 4-phenoxypyridine-2-carboxylic acid intermediate and methylamine. A further disconnection of the ether bond in the intermediate reveals the same initial set of precursors: a 4-halopyridine derivative, phenol, and methylamine.

Synthesis of Key Precursors for this compound

The successful synthesis of the target molecule relies on the efficient preparation of its key building blocks.

Preparation of 4-Chloropyridine-2-carbonyl Derivatives

4-Chloropyridine-2-carbonyl derivatives are crucial electrophilic partners in the synthesis. 4-Chloropyridine-2-carboxylic acid is a common precursor, which can then be activated for subsequent reactions. guidechem.com

One primary method for its synthesis is the oxidation of 4-chloro-2-methylpyridine. guidechem.com Various oxidizing agents can be employed for this transformation. For instance, potassium permanganate (B83412) (KMnO4) in an aqueous solution can effectively convert the methyl group to a carboxylic acid. guidechem.com The reaction typically involves heating the mixture, followed by filtration of manganese dioxide and acidification to precipitate the product. guidechem.com Another method utilizes potassium dichromate (K2Cr2O7) in sulfuric acid. guidechem.com

To facilitate amidation, the carboxylic acid is often converted to a more reactive derivative, such as 4-chloropyridine-2-carbonyl chloride. guidechem.com This is commonly achieved by treating the carboxylic acid with thionyl chloride (SOCl2), often with a catalytic amount of N,N-dimethylformamide (DMF). guidechem.comgoogle.com The reaction can also start from picolinic acid, which undergoes simultaneous chlorination at the 4-position and conversion to the acid chloride. guidechem.comgoogle.com Using bromine as a catalyst in the reaction with thionyl chloride has been shown to improve purity and yield. google.com

Table 1: Selected Methods for the Preparation of 4-Chloropyridine-2-carbonyl Derivatives

| Starting Material | Reagents | Product | Key Conditions | Reference |

|---|---|---|---|---|

| 4-Chloro-2-methylpyridine | KMnO₄, H₂O | 4-Chloropyridine-2-carboxylic acid | Heat to 80-82°C, followed by acidic workup. | guidechem.com |

| 4-Chloro-2-methylpyridine | K₂Cr₂O₇, H₂SO₄ | 4-Chloropyridine-2-carboxylic acid | Reflux with stirring, followed by pH adjustment and extraction. | guidechem.com |

| Picolinic Acid | SOCl₂, cat. DMF | 4-Chloropyridine-2-carbonyl chloride | Reflux for ~16 hours. | guidechem.com |

| Picolinic Acid | SOCl₂, Br₂ (cat.), cat. DMF | 4-Chloropyridine-2-carbonyl chloride | Heat to 85°C for ~6 hours. | google.com |

Functionalization of Phenol Moieties

For the synthesis of the parent compound, unsubstituted phenol is used. The key "functionalization" step is its conversion into a potent nucleophile, the phenoxide anion. This is typically achieved by treating phenol with a suitable base. The choice of base is critical to ensure complete deprotonation without causing unwanted side reactions. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and potassium tert-butoxide (t-BuOK). The resulting phenoxide salt is then used directly in the nucleophilic aromatic substitution step. When synthesizing analogues with substituents on the phenoxy ring, the appropriately substituted phenol would be subjected to the same deprotonation conditions.

Direct Synthetic Routes to this compound

The assembly of the final molecule can be approached by forming the ether and amide bonds in different orders, guided by the retrosynthetic analysis.

Nucleophilic Aromatic Substitution Strategies for Phenoxy Linkage Formation

The formation of the C-O ether bond is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. youtube.com The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is particularly pronounced at the C-2 and C-4 positions, making them susceptible to attack by nucleophiles. stackexchange.com

In this synthesis, a 4-chloropyridine (B1293800) derivative, such as 4-chloro-N-methyl-2-pyridinecarboxamide, serves as the electrophile. chembk.comchemimpex.com The phenoxide ion, generated in situ from phenol and a base, acts as the nucleophile. sci-hub.se The nucleophile attacks the C-4 position, displacing the chloride leaving group and forming the desired phenoxy ether linkage. vaia.com The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can effectively solvate the cation of the phenoxide salt and facilitate the substitution. sci-hub.se Microwave irradiation has also been shown to dramatically decrease reaction times for such substitutions. sci-hub.se

Amidation Reactions for Pyridinecarboxamide Moiety Formation

The N-methylcarboxamide group can be introduced either before or after the formation of the phenoxy ether linkage.

Strategy 1: Amidation before Ether Formation In this approach, a 4-chloropyridine-2-carbonyl derivative is first reacted with methylamine. prepchem.com For example, 4-chloropyridine-2-carbonyl chloride can be treated with a solution of methylamine (e.g., in tetrahydrofuran, THF) to form N-methyl-4-chloro-2-pyridinecarboxamide. chembk.com This stable intermediate is then subjected to the SNAr reaction with phenol as described previously.

Strategy 2: Amidation after Ether Formation Alternatively, the SNAr reaction is performed first. 4-chloropyridine-2-carboxylic acid is reacted with phenol and a base to yield 4-phenoxypyridine-2-carboxylic acid. This intermediate must then be amidated. Direct amidation of a carboxylic acid with an amine is possible but often requires harsh conditions. A more common approach is to first activate the carboxylic acid with a coupling reagent. A wide variety of modern coupling agents, such as HATU, HBTU, or EDC with HOBt, can be used to facilitate the formation of the amide bond with methylamine under mild conditions.

Table 2: Comparison of Synthetic Routes

| Strategy | Step 1 | Step 2 | Key Considerations |

|---|---|---|---|

| Amidation First | Amidation of 4-chloropyridine-2-carbonyl chloride with methylamine to form N-methyl-4-chloro-2-pyridinecarboxamide. | Nucleophilic aromatic substitution with phenol. | Avoids handling potentially sensitive substituted picolinic acids. The intermediate N-methyl-4-chloro-2-pyridinecarboxamide is stable. chemimpex.com |

| Ether Formation First | Nucleophilic aromatic substitution of 4-chloropyridine-2-carboxylic acid with phenol to form 4-phenoxypyridine-2-carboxylic acid. | Amidation of the carboxylic acid with methylamine using coupling agents. | Requires an additional activation step (coupling agents) for the amidation. May be advantageous if a variety of amines are to be explored late-stage. |

Advanced Synthetic Methodologies for this compound Derivatives

Modern organic synthesis provides a powerful toolkit for the construction and modification of complex molecules like this compound. The development of advanced synthetic methodologies is crucial for accessing novel derivatives with tailored properties. These methods often focus on enhancing reaction efficiency, controlling selectivity, and allowing for the late-stage functionalization of the core scaffold.

Catalysis is fundamental to the efficient synthesis of pyridinecarboxamides, offering pathways with improved yields and milder reaction conditions compared to stoichiometric methods. Transition metal catalysts, particularly those based on palladium, are widely employed. For instance, the reduction of nitro precursors followed by acylation is a common route. google.com The hydrogenation step to reduce a nitro group can be effectively catalyzed by transition metals like palladium on carbon (Pd/C). nih.gov In one process, this reduction is performed using 20% palladium hydroxide (B78521) on carbon (Pearlman's catalyst). google.com

Beyond simple hydrogenations, catalytic cross-coupling reactions enable the construction of the core phenoxy-pyridine bond. The synthesis of diaryl ethers can be achieved through various catalyzed reactions. A process for a related compound involves reacting a 4-chloro-N-methyl-2-pyridinecarboxamide intermediate with 4-aminophenol (B1666318) in the presence of a base and a phase transfer catalyst, such as a tetraalkylammonium salt, to form the ether linkage. google.com

Other catalytic systems, including zeolites (H-Beta, H-ZSM-5) and nanocatalysts, have been reported for the synthesis of the pyridine skeleton itself, which can then be further functionalized to the desired carboxamide. nih.govrsc.org These catalysts often facilitate multi-component reactions, providing direct access to polysubstituted pyridines. nih.govrsc.orgbohrium.com

Table 1: Catalytic Methods in Pyridine and Pyridinecarboxamide Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Substrates | Product Type | Reference |

| Transition Metal | Palladium on Carbon (Pd/C) | Hydrogenation | Dinitro Compounds | Diamino Compounds | nih.gov |

| Transition Metal | Pearlman's Catalyst (Pd(OH)₂) | Hydrogenation | Substituted Pyridines | Reduced Pyridines | google.com |

| Phase Transfer | Tetrabutylammonium hydrogensulfate | Nucleophilic Aromatic Substitution | 4-chloropyridine derivative, 4-aminophenol | 4-aminophenoxy-pyridine derivative | google.com |

| Zeolite | H-Beta, H-ZSM-5 | Condensation | Ethanol, formaldehyde, ammonia (B1221849) | Pyridines and picolines | nih.gov |

| Nanocatalyst | Magnetic Nanoparticles (MNPs) | Multi-component Reaction | Aldehydes, β-keto esters, anilines, malononitrile | Polysubstituted Pyridines | nih.gov |

Chemo- and Regioselective Transformations of the Pyridine and Phenoxy Rings

The selective functionalization of the pyridine and phenoxy rings is essential for creating structural diversity in this compound derivatives. The pyridine ring's electron-deficient nature makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions, while electrophilic substitution typically occurs at C3 under harsh conditions. nih.gov

Pyridine Ring Transformations: Late-stage functionalization often exploits the unique reactivity of the pyridine core. One powerful strategy involves the activation of the pyridine as its N-oxide. This modification alters the ring's electronics, facilitating reactions like C2-H alkylation. For example, titanacyclopropanes, generated in situ, react selectively with pyridine N-oxides to achieve C2-H alkylation. organic-chemistry.orgnih.gov This method is highly regioselective and tolerates a wide array of functional groups, allowing for the introduction of complex alkyl substituents. organic-chemistry.org Another approach involves direct C-H fluorination followed by nucleophilic aromatic substitution (SNAr) of the resulting fluoride, enabling the installation of various N, O, S, or C-linked functional groups at the position alpha to the ring nitrogen. nih.gov

Skeletal editing offers a more profound transformation, where atoms within the ring itself are swapped. A recently developed method allows for a CN-to-CC atom-pair swap in pyridines, converting them into substituted benzenes and naphthalenes through a one-pot sequence of dearomatization, cycloaddition, and retro-cycloaddition. nih.gov

Phenoxy Ring Transformations: The phenoxy ring, being more electron-rich than the pyridine, undergoes different types of transformations. Oxidative coupling reactions, catalyzed by enzymes like laccases or peroxidases, can generate phenoxy radicals that couple to form more complex structures. vtt.fi While not a direct functionalization of the intact this compound, the principles of phenoxy radical coupling are relevant to understanding potential metabolic pathways or designing biomimetic syntheses. Ring-opening reactions of epoxides with the phenoxy group acting as a nucleophile represent another pathway for modification, often catalyzed by Lewis or Brønsted acids to yield functionalized diaryl ethers. rsc.org

Table 2: Selective Transformations of Pyridine and Phenoxy Scaffolds

| Ring System | Reaction Type | Reagents/Catalyst | Key Feature | Product | Reference |

| Pyridine | C2-H Alkylation | Titanacyclopropanes, Pyridine N-oxide | High regioselectivity for C2 position | 2-Alkyl-pyridines | organic-chemistry.orgnih.gov |

| Pyridine | C-H Halogenation | Designed Phosphines, LiCl | Selective for C4 position | 4-Halopyridines | chemrxiv.org |

| Pyridine | Skeletal Editing (CN -> CC) | Dearomatization/Cycloaddition | Atom-pair swap in the core ring | Substituted Benzenes/Naphthalenes | nih.gov |

| Pyridine | C-H Functionalization | C-H Fluorination then SNAr | Installs diverse groups at C2 | 2-Substituted Pyridines | nih.gov |

| Phenoxy | Oxidative Coupling | Peroxidases/Laccases | Radical-mediated C-C or C-O bond formation | Dimeric Phenolic Compounds | vtt.fi |

| Phenoxy | Epoxide Ring-Opening | Epoxides, Lewis/Brønsted Acid | Nucleophilic attack by phenol | Functionalized Ether Derivatives | rsc.org |

Multi-Component Reactions for Scaffold Construction

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. bohrium.comacsgcipr.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them ideal for constructing heterocyclic scaffolds like the one found in this compound. nih.govresearchgate.net

The synthesis of polysubstituted pyridines is well-suited to MCR strategies. A common approach is the Hantzsch pyridine synthesis and its variations, which typically involve the condensation of an aldehyde, a β-ketoester, and an ammonia source. acsgcipr.org More advanced, one-pot, four-component reactions have been developed that combine starting materials like an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) to produce highly functionalized pyridines. nih.govresearchgate.net These reactions can be significantly accelerated using microwave irradiation, reducing reaction times from hours to minutes and often increasing yields. nih.govresearchgate.net

The choice of catalyst is also crucial in MCRs for pyridine synthesis. Catalysts can range from simple Brønsted or Lewis acids to more complex systems like tin(IV) chloride or magnetic nanocatalysts, which offer the advantage of easy recovery and reuse. nih.govresearchgate.net These MCRs build the core pyridine ring, which can then be elaborated through subsequent reactions (such as ether formation and amidation) to yield the final this compound target.

Table 3: Multi-Component Reactions for Pyridine Scaffold Synthesis

| Reaction Name/Type | Components | Conditions/Catalyst | Key Feature | Reference |

| Four-Component Reaction | Aryl aldehyde, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetate | Microwave irradiation or Reflux in ethanol | Rapid, high-yield synthesis of polysubstituted pyridines | nih.govresearchgate.net |

| Hantzsch-type Synthesis | Aldehyde, β-ketoester (or 1,3-diketone), Ammonia source | Various catalysts | Forms a dihydropyridine (B1217469) intermediate requiring oxidation | acsgcipr.org |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone | Base catalysis | Direct formation of 2-pyridones | acsgcipr.org |

| Three-Component Reaction | 6-Aminoindazole, Aryl aldehydes, 1,3-Cyclodione derivatives | Brønsted acid, Sonication | Eco-friendly, rapid assembly of fused heterocyclic systems | researchgate.net |

| Sn(IV)-Catalyzed MCR | Aldehydes, β-keto esters, Anilines, Malononitrile | SnCl₂·2H₂O in water | Utilizes an inexpensive catalyst in an aqueous medium | nih.gov |

Structure Activity Relationship Sar Investigations of N Methyl 4 Phenoxy 2 Pyridinecarboxamide Analogues

Design Principles for N-Methyl-4-phenoxy-2-pyridinecarboxamide Derivatives

The development of novel analogues of this compound is guided by established medicinal chemistry principles, including rational design, molecular hybridization, and the exploration of scaffold diversity.

Rational Design and Molecular Hybridization Strategies

Rational drug design for this class of compounds often employs molecular hybridization, a strategy that involves chemically uniting two or more pharmacophores (structural units responsible for biological activity) into a single molecule. nih.gov This approach aims to create hybrid compounds that may interact with multiple biological targets, enhance potency, or overcome resistance mechanisms. nih.govresearchgate.net The N-methyl-4-phenoxypicolinamide motif itself is often retained as a crucial binding element, while other parts of the molecule are modified. nih.gov

A practical application of this strategy was demonstrated in the design of novel cytotoxic agents. nih.gov Researchers hybridized the N-methyl-4-phenoxypicolinamide core with 5-aryl-1,3,4-thiadiazol-2-ylamino or 4-arylthiazol-2-ylamino groups. nih.gov This was inspired by previous optimizations of multi-targeted antitumor drugs where the N-methyl-4-phenoxypicolinamide structure served as a key component for hinge-region binding in kinases. nih.gov The goal of such hybridization is to produce multi-target directed ligands (MTDLs) that can modulate multiple biochemical pathways simultaneously. nih.gov

Scaffold Diversity and Bioisosteric Replacements in Pyridinecarboxamides

The pyridine (B92270) ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its versatile chemical properties. nih.govrsc.org Exploring scaffold diversity involves modifying or replacing this core structure to improve a compound's pharmacological profile. nih.gov

Two key techniques used in this exploration are bioisosteric replacement and scaffold hopping. nih.govresearchgate.net

Bioisosteric replacement involves swapping a functional group or part of a molecule with another that possesses similar physical or chemical properties, with the aim of enhancing activity, improving bioavailability, or reducing toxicity. researchgate.netresearchgate.net For example, a phenyl group might be replaced with a different aromatic heterocycle.

Scaffold hopping is a more significant change, where the central molecular framework is replaced with a structurally different scaffold that maintains a similar 3D arrangement of key functional groups. nih.gov This can lead to the discovery of novel chemical classes with similar biological activities but different intellectual property profiles. nih.govresearchgate.net

The pyridine scaffold's ability to bear substituents at multiple positions allows for extensive structural diversification, which can be used to fine-tune a molecule's potency and physicochemical properties. nih.gov

Substituent Effects on Biological Activity of this compound Analogues

The biological activity of this compound analogues is highly sensitive to the nature and position of substituents on the phenoxy moiety, the pyridine ring, and the amide linkage.

Impact of Substitutions on the Phenoxy Moiety

Modifications to the phenoxy ring have a profound effect on the biological activity of these compounds. Structure-activity relationship studies on related 2-phenoxybenzamides showed that an aryloxy substituent is generally favorable for activity. mdpi.com Specifically, replacing a 4-fluorophenoxy group with an unsubstituted phenoxy moiety led to a distinct decrease in antiplasmodial activity. mdpi.com

In a series of N-methyl-4-phenoxypicolinamide derivatives designed as cytotoxic agents, substitutions were made by attaching different heterocyclic backbones to the 4-position of the phenoxy ring. nih.gov This study found that compounds featuring a 1,3,4-thiadiazol-2-ylamino group generally displayed superior cytotoxicity compared to those with a thiazol-2-ylamino skeleton. nih.gov The most promising compound from this series, which bore a 4-chlorophenyl group on the thiadiazole ring, exhibited potent cytotoxicity against several cancer cell lines, with IC₅₀ values superior to the reference drug sorafenib (B1663141) in some cases. nih.gov

Cytotoxic Activity of N-Methyl-4-phenoxypicolinamide Derivatives with Substitutions on the Phenoxy Moiety

Data adapted from a study on N-methyl-4-(4-(5-aryl-1,3,4-thiadiazol-2-ylamino)phenoxy)picolinamide derivatives, showing the effect of the 'R' substituent on cytotoxic activity (IC₅₀ in μM) against three cancer cell lines. nih.gov

| Compound | R Group | A549 IC₅₀ (μM) | H460 IC₅₀ (μM) | HT-29 IC₅₀ (μM) |

|---|---|---|---|---|

| 8c | 4-CH₃-Ph | 4.5 | 2.4 | 5.7 |

| 8d | 4-F-Ph | 4.1 | 2.0 | 4.5 |

| 8e | 4-Cl-Ph | 3.6 | 1.7 | 3.0 |

| 8j | 2-Thienyl | 5.1 | 3.2 | 6.2 |

| 8k | 2-Furyl | 5.9 | 3.8 | 6.9 |

| Sorafenib (Reference) | - | 4.2 | 3.5 | 4.1 |

Influence of Pyridine Ring Modifications

Modifications to the pyridine ring can significantly alter the electronic properties, reactivity, and biological activity of the entire molecule. nih.gov Studies on related pyridinophane complexes have shown that placing electron-withdrawing groups (EWGs) like -CN or -Cl at the 4-position of the pyridine ring results in higher catalytic yields in C-C coupling reactions compared to electron-donating groups (EDGs) like -NMe₂ or -OMe. nih.gov This effect is directly proportional to the Hammett Parameter (σp) of the substituent, demonstrating that substitutions on the pyridine ring provide a handle to regulate the electronic properties of the molecule. nih.gov

In the context of antiproliferative activity, the presence and position of groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and carbonyl (-C=O) on a pyridine ring have been found to enhance activity. nih.gov Conversely, the introduction of bulky groups or certain halogens can sometimes lead to lower antiproliferative effects. nih.gov For some platinum-pyridyl complexes, electron-withdrawing substituents were found to enhance their photosensitizing capabilities. rsc.org

Effect of Pyridine Ring Substitution on Catalytic Activity

Data from a study on iron complexes with 4-substituted pyridinophane ligands, showing the relationship between the electronic nature of the substituent (Hammett Parameter, σp) and the resulting reaction conversion yield. nih.gov

| Ligand | Substituent (R) | Hammett Parameter (σp) | Conversion (%) |

|---|---|---|---|

| L1 | NMe₂ | -0.83 | 32 |

| L2 | OMe | -0.27 | 47 |

| L3 | H | 0.00 | 54 |

| L4 | I | 0.18 | 49 |

| L5 | Cl | 0.23 | 56 |

| L6 | CN | 0.66 | 58 |

Amide Linkage Modifications and Their Structural Implications

The amide linkage (-CONH-) is a critical structural feature in this compound. This group is relatively stable and can participate in hydrogen bonding, which is often essential for binding to biological targets like enzyme active sites or receptors. In several studies on related compounds, the N-methylpicolinamide motif is highlighted as a key "binding element". nih.gov

While direct modifications of the amide bond itself (e.g., replacement with an ester, ketone, or alkene) are less commonly reported for this specific class, the structural implications of such a change would be significant. The planarity and hydrogen-bonding capabilities of the amide group contribute to a defined molecular conformation. Altering this linkage would change the geometry and electronic properties of the molecule, likely disrupting the established binding mode and affecting biological activity. Research has often focused on modifying the substituents attached to the amide (the N-methyl and the substituted pyridine ring) rather than the linkage itself, underscoring its structural importance. nih.gov

Stereochemical Considerations in Structure-Activity Relationships

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can significantly impact its interaction with biological targets. For analogues of this compound, stereochemical factors such as the presence of chiral centers and the potential for atropisomerism are important considerations in drug design and development.

The introduction of chiral centers, for instance, in substituents appended to the main scaffold, can lead to the formation of enantiomers or diastereomers. These stereoisomers may exhibit different biological activities, potencies, and pharmacokinetic profiles. While specific studies on the chiral resolution and differential activity of this compound enantiomers are not extensively documented in the reviewed literature, the general principles of stereochemistry in drug action are highly relevant. For example, in other classes of compounds, it has been demonstrated that one enantiomer can be significantly more potent or have a different pharmacological effect than its mirror image. nih.gov The synthesis of specific stereoisomers is often a key step in optimizing the therapeutic index of a drug candidate. nih.gov

Furthermore, the N-aryl bond in picolinamide (B142947) derivatives can give rise to atropisomerism, a type of axial chirality resulting from restricted rotation around a single bond. The rotational barrier can be influenced by the steric bulk of substituents on the aryl and pyridine rings. rsc.orgnih.gov The resulting atropisomers can be stable and separable, and they may interact differently with their biological targets. nih.gov Research on related N-aryl picolinamides has shown that atropisomers can be synthesized and that their rotational barriers can be influenced by electronic effects of substituents on the picolinamide and aromatic rings. nih.gov The development of catalytic asymmetric methods has enabled the selective synthesis of specific atropisomers, allowing for the investigation of their individual biological properties. rsc.orgnih.govresearchgate.net

The table below illustrates hypothetical examples of how stereochemical variations in analogues could be explored.

| Compound ID | Stereochemical Feature | Potential Impact on Activity |

| Analogue A-(R) | Single enantiomer at a chiral center | Potentially higher affinity for the target compared to the (S)-enantiomer or the racemate. |

| Analogue A-(S) | Single enantiomer at a chiral center | May exhibit lower activity, a different activity profile, or be responsible for off-target effects. |

| Analogue B | Atropisomer 1 | Could be the more active isomer due to a more favorable conformation for target binding. |

| Analogue B | Atropisomer 2 | May have reduced activity due to steric hindrance or a less optimal spatial arrangement of key functional groups. |

This table is illustrative and based on general principles of stereochemistry in drug design.

Physicochemical Property Modulation for Research Efficacy

Lipophilicity , often expressed as the logarithm of the partition coefficient (LogP), influences a compound's ability to cross biological membranes. nih.gov A well-balanced lipophilicity is essential for oral bioavailability and cell permeability. For instance, in a series of related 4-phenoxy-pyridine/pyrimidine derivatives, modifications that altered lipophilicity were shown to impact their inhibitory activity against cancer cell lines. rsc.org

Polar Surface Area (PSA) is another key descriptor that correlates with a molecule's permeability. nih.gov Generally, a lower PSA is associated with better cell membrane penetration. nih.gov The introduction of polar groups, such as hydroxyl or additional nitrogen atoms, increases the PSA and can affect a compound's ability to reach its intracellular target.

Hydrogen bond donors (HBDs) and acceptors (HBAs) are fundamental to molecular recognition and binding to biological targets. The this compound scaffold contains several potential HBDs and HBAs. The amide nitrogen and the pyridine nitrogen are key hydrogen bond acceptors, while the amide N-H can act as a hydrogen bond donor. nih.govk-state.edu Modifications to the phenoxy ring or other parts of the molecule can introduce additional HBDs and HBAs, influencing binding affinity and selectivity. For example, in a study of related 4-substituted pyridine-3-sulfonamides, the introduction of different tails with varying hydrogen bonding capabilities significantly affected their activity. mdpi.com

The following table presents a hypothetical analysis of how physicochemical properties could be modulated in analogues of this compound to improve research efficacy.

| Compound ID | Modification | Predicted LogP Change | Predicted PSA Change | Potential Impact on Efficacy |

| Analogue C | Addition of a hydroxyl group to the phenoxy ring | Decrease | Increase | May improve aqueous solubility but could decrease cell permeability. |

| Analogue D | Replacement of the phenoxy group with a more lipophilic substituent | Increase | No significant change | Could enhance membrane permeability but may lead to increased metabolic liability or off-target effects. |

| Analogue E | Introduction of a basic nitrogen atom to a side chain | Variable | Increase | Could improve solubility at physiological pH and introduce a new hydrogen bonding interaction site. |

| Analogue F | Replacement of the methyl group on the amide with a larger alkyl group | Increase | No significant change | May increase lipophilicity and potentially introduce steric hindrance at the binding site. |

This table is illustrative and based on established principles of medicinal chemistry.

Molecular Mechanisms of Action for N Methyl 4 Phenoxy 2 Pyridinecarboxamide and Its Derivatives

Identification of Molecular Targets for Pyridinecarboxamide Analogues in Research

Research into pyridinecarboxamide derivatives has revealed a range of biological targets, highlighting their potential as modulators of various cellular processes. These targets primarily include protein kinases, which are crucial regulators of cell signaling, as well as other proteins involved in cellular function.

Kinase Inhibition Profiles (e.g., c-Met, Raf, VEGFR-2)

A significant focus of research on N-Methyl-4-phenoxy-2-pyridinecarboxamide analogues has been their ability to inhibit protein kinases, particularly those involved in cancer progression such as c-Met, Raf, and VEGFR-2. The pyridine (B92270) nucleus within these inhibitors is significant as it can extend into the ATP binding pocket of these receptors, with the nitrogen atom of the pyridine ring capable of interacting with amino acid residues in the hinge region. nih.gov

Derivatives of this compound have been identified as potent dual inhibitors of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.netresearchgate.net For instance, certain pyridine derivatives have shown inhibitory activity against both c-Met and VEGFR-2 with IC50 values in the nanomolar range. researchgate.net One particular compound demonstrated IC50 values of 0.11 µM and 0.19 µM for c-Met and VEGFR-2, respectively. researchgate.net The N-methyl-4-phenoxypicolinamide motif is a key structural component found in multi-targeted antitumor drugs like Sorafenib (B1663141), which is known to inhibit Raf kinase. nih.gov The dual inhibition of c-Met and VEGFR-2 is a strategic approach in cancer therapy to overcome resistance to single-target VEGFR-2 inhibitors. researchgate.net

| Compound Analogue | Target Kinase | Inhibition (IC50) | Reference |

|---|---|---|---|

| Pyridine Derivative 1 | c-Met | 0.11 µM | researchgate.net |

| Pyridine Derivative 1 | VEGFR-2 | 0.19 µM | researchgate.net |

| Compound 1 (Aminopyrimidine derivative) | c-Met | 0.210 ± 0.030 µM | nih.gov |

| Compound 1 (Aminopyrimidine derivative) | VEGFR-2 | 0.170 ± 0.055 µM | nih.gov |

| Compound 19 (Thienopyrimidine derivative) | c-Met | 2.300 ± 0.100 nM | nih.gov |

| Compound 19 (Thienopyrimidine derivative) | VEGFR-2 | 5.000 ± 0.500 nM | nih.gov |

| Sorafenib (contains N-methyl-4-phenoxypicolinamide motif) | Raf | Potent Inhibition | nih.gov |

Other Identified Biological Targets

Beyond their kinase inhibitory activity, pyridinecarboxamide analogues have been found to interact with other significant biological targets. Notably, certain substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2). researchgate.netnih.gov SHP2 is a critical regulator of proliferation pathways and immune checkpoint signaling. nih.gov Additionally, pyridine derivatives have been investigated as positive allosteric modulators of muscarinic M1 receptors, which are implicated in neurological disorders such as Alzheimer's disease. google.com

Ligand-Target Interaction Analysis at the Molecular Level

Understanding the interaction between this compound analogues and their molecular targets is crucial for rational drug design and optimization. Molecular docking and other analytical techniques have provided insights into the binding modes and the key residues involved in these interactions.

Binding Site Characterization and Key Interaction Residues

Molecular docking studies have revealed that pyridinecarboxamide-based inhibitors bind to the ATP-binding sites of kinases like c-Met and VEGFR-2. mdpi.com For c-Met, key hydrophobic interactions have been observed with residues such as ILE-1084, ALA-1108, LEU-1157, MET-1160, and ALA-1221. mdpi.com Hydrogen bonds are also critical for binding, with the nitrogen atom of the pyridine ring often forming a hydrogen bond with the main chain N-H of Met1160 in the hinge region of c-Met. researchgate.net Similarly, in VEGFR-2, the pyridine nitrogen can form a hydrogen bond with the main chain N-H of Cys919 in the hinge region. nih.gov The heterocyclic N-methylpicolinamide moiety is known to bury itself in the hinge region, forming two hydrogen bonds with Cys919 through the pyridine nitrogen and the amide NH group. semanticscholar.org

Allosteric Modulation and Conformational Changes Induced by Ligand Binding

Some pyridine carboxamide derivatives function as allosteric modulators, binding to a site on the target protein that is distinct from the active (orthosteric) site. researchgate.netnih.gov This binding induces a conformational change in the protein, which in turn modulates its activity. rsc.org For example, allosteric inhibitors of SHP2 have been shown to bind to a "tunnel" allosteric site. researchgate.net This mode of action can offer advantages over orthosteric inhibition, such as greater specificity and a different pharmacological profile. nih.gov The binding of an allosteric modulator can either enhance (positive allosteric modulation) or decrease (negative allosteric modulation) the affinity of the orthosteric ligand for the receptor. rsc.org

Downstream Cellular Pathway Modulation by this compound Analogues (in vitro context)

The inhibition of molecular targets by this compound analogues translates into the modulation of downstream cellular signaling pathways. These effects have been primarily studied in in vitro cancer cell line models.

Intracellular Signaling Cascades Affected

While direct and detailed studies on the parent compound, this compound, are limited, research into its derivatives provides significant insights into their impact on intracellular signaling. The design of many of these derivatives is inspired by sorafenib, a potent inhibitor of the RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.

The structural similarity and cytotoxic profiles of this compound derivatives suggest that they may also exert their effects by targeting components of the RAF/MEK/ERK cascade. This pathway relays extracellular signals from growth factor receptors to the nucleus, culminating in the regulation of gene expression. Inhibition of key kinases within this cascade, such as RAF, MEK, or ERK, can halt the proliferative signals and is a proven strategy in cancer therapy.

One notable derivative, N-Methyl-4-(4-(5-(3-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-ylamino)phenoxy)picolinamide (compound 8e), has demonstrated significant cytotoxic activity against various cancer cell lines, with IC50 values in the low micromolar range. researchgate.net The mechanism is hypothesized to involve the inhibition of protein kinases essential for tumor cell proliferation and survival. Although direct enzymatic assays on the specific kinases inhibited by this compound are not extensively detailed in the available literature, the rationale behind its synthesis points towards the RAF/MEK/ERK pathway as a primary target.

Further supporting this hypothesis, other related picolinamide (B142947) derivatives have been investigated for their effects on angiogenesis, a process often driven by signaling pathways that overlap with cell proliferation cascades. For instance, derivatives of 4-(4-formamidophenylamino)-N-methylpicolinamide have been shown to suppress angiogenesis, suggesting an interaction with signaling molecules that regulate vascular development, which can include components of the RAF/MEK/ERK pathway.

Table 1: Cytotoxic Activity of this compound Derivative 8e

| Cell Line | IC50 (µM) |

| A549 (Lung Carcinoma) | 3.6 |

| H460 (Large Cell Lung Cancer) | 1.7 |

| HT-29 (Colon Adenocarcinoma) | 3.0 |

Cellular Processes Altered (e.g., cell cycle progression, apoptosis induction)

The antiproliferative activity of this compound derivatives is manifested through the modulation of fundamental cellular processes, most notably cell cycle progression and the induction of apoptosis (programmed cell death).

Apoptosis Induction:

Several studies on derivatives of this compound have confirmed their ability to induce apoptosis in cancer cells. For example, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were found to induce apoptosis in colon carcinoma cells. While the precise molecular cascade leading to apoptosis was not fully elucidated for these specific compounds, the induction of programmed cell death is a common outcome of inhibiting survival signals from pathways like the RAF/MEK/ERK pathway. Disruption of this pathway can lead to the activation of pro-apoptotic proteins and the caspase cascade, ultimately resulting in cellular dismantling.

The broader class of compounds to which some of these derivatives belong, such as those containing a 1,3,4-thiadiazole moiety, has been associated with apoptosis induction through various mechanisms. These can include the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of the intrinsic apoptotic pathway, and the activation of caspases, the executive enzymes of apoptosis.

Cell Cycle Progression:

Computational Chemistry and Molecular Modeling Applications in N Methyl 4 Phenoxy 2 Pyridinecarboxamide Research

Molecular Docking and Scoring Methods for Ligand-Target Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. mdpi.comresearchgate.net This method is crucial in studying N-Methyl-4-phenoxy-2-pyridinecarboxamide, as it helps to elucidate its binding mode within the active site of a target protein, providing a basis for understanding its biological activity. physchemres.org The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. nih.gov

The accuracy of molecular docking heavily relies on the meticulous preparation of both the ligand and the receptor structures. schrodinger.com For this compound, the ligand preparation process involves generating a high-quality, all-atom 3D structure from a 2D representation. nih.gov This is typically achieved using tools like LigPrep, which can generate various ionization states, tautomers, and stereoisomers relevant to physiological pH. physchemres.orgnih.gov The geometry of the ligand is then optimized using a suitable force field, such as the Optimized Potentials for Liquid Simulations (OPLS_2005), to obtain a low-energy conformation. nih.gov

Receptor preparation is equally critical. It begins with a crystal structure of the target protein, often obtained from the Protein Data Bank (PDB). physchemres.org The "Protein Preparation Wizard" in software suites like Schrödinger is used to perform essential refinement steps. physchemres.org These steps include adding hydrogen atoms, assigning correct bond orders, removing water molecules that are not critical for binding, and optimizing the hydrogen-bond network. physchemres.org

Once the receptor is prepared, a receptor grid is generated. This grid defines the three-dimensional space of the active site where the docking calculations will be performed. researchgate.netyoutube.com The grid box is typically centered on the co-crystallized ligand or key active site residues. physchemres.orgresearchgate.net This defined volume represents the physical properties of the binding pocket, allowing the docking algorithm to efficiently search for favorable ligand interactions. researchgate.netyoutube.com

Table 1: Example Parameters for Receptor Grid Generation This interactive table outlines typical settings used in generating a receptor grid for docking studies.

| Parameter | Setting/Value | Description |

|---|---|---|

| Grid Center | X: 48.26, Y: -7.45, Z: 9.56 | Defines the geometric center of the grid box, often based on a known ligand's position. physchemres.org |

| Grid Box Size | 20 x 20 x 20 Å | Specifies the dimensions of the search space for the docking algorithm. researchgate.net |

| Force Field | OPLS3 | The force field used to calculate the energetic properties of the grid points. physchemres.org |

| Constraints | H-bond to ASP145 | Optional constraints can be added to ensure the docked pose maintains key known interactions. nih.gov |

Various docking algorithms, such as GLIDE (Grid-based Ligand Docking with Energetics), are used to explore the conformational space of the ligand within the receptor's active site. nih.gov These algorithms employ a series of hierarchical filters to find the best possible binding poses. nih.gov The final poses are then ranked using a scoring function, which estimates the binding affinity. More negative scores typically indicate a higher binding affinity. physchemres.org

To ensure the reliability of the docking protocol, it must be validated. A common validation method is to re-dock the co-crystallized ligand back into the active site of its protein. The protocol is considered valid if the algorithm can accurately reproduce the experimentally observed binding pose, usually measured by a low root-mean-square deviation (RMSD) value between the docked pose and the crystal structure pose. physchemres.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Feature Selection and Descriptor Calculation

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.gov A critical first step in building a robust QSAR model is the calculation of molecular descriptors and the selection of the most relevant features. Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. semanticscholar.org

For a compound like this compound and its derivatives, a wide array of descriptors can be calculated. These fall into several categories:

Topological descriptors: These describe the atomic connectivity within the molecule.

Geometric descriptors: These relate to the 3D structure of the molecule, including molecular size and shape.

Electronic descriptors: These quantify properties like charge distribution, dipole moment, and polarizability.

Hydrophobic descriptors: These, such as LogP, describe the lipophilicity of the molecule, which is crucial for its pharmacokinetic profile.

Feature selection techniques are then employed to identify the subset of descriptors that have the most significant correlation with the biological activity being studied. researchgate.net This process helps to reduce the complexity of the model and avoid overfitting. Methods like genetic algorithms or stepwise regression are often used to select the most informative descriptors for building predictive models for pyridinecarboxamide derivatives. researchgate.net

Table 1: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Category | Specific Descriptor Example | Information Encoded |

|---|---|---|

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. |

| Topological | Wiener Index | Molecular branching and connectivity. |

| Physicochemical | Molar Refractivity (SMR) | Molar volume and polarizability. |

| Hydrophobic | LogP (Octanol-Water Partition) | Lipophilicity and membrane permeability. |

| 3D-MoRSE | 3D-Molecule Representation of Structures based on Electron diffraction | 3D spatial arrangement of atoms. |

Model Development and Validation

Once relevant descriptors are selected, a mathematical model is developed to correlate these features with the biological activity of a series of compounds. For pyridinecarboxamide research, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. semanticscholar.org These techniques provide 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely enhance or diminish activity. semanticscholar.org

The development process involves:

Data Set Preparation: A collection of pyridinecarboxamide analogues with known biological activities is compiled.

Molecular Alignment: All molecules in the dataset are superimposed onto a common template, often using the most active compound as a reference. nih.gov

Model Generation: Using statistical methods like Partial Least Squares (PLS), a regression equation is generated that links the descriptor values to the activity data. researchgate.net

Validation is a crucial step to ensure the model is predictive and not just descriptive of the training data. The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not included in the model's creation. nih.gov Statistical metrics such as the correlation coefficient (R²), cross-validated correlation coefficient (q²), and predictive R² for the test set are calculated to assess the model's robustness and predictive ability.

De Novo Design and Virtual Screening Approaches for Novel Pyridinecarboxamide Scaffolds

Building upon the insights from molecular modeling, computational techniques can be used to identify or design entirely new molecules based on the pyridinecarboxamide scaffold. Virtual screening and de novo design are two prominent strategies for this purpose. arxiv.org

Ligand-Based and Structure-Based Virtual Screening

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target. youtube.com This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS). nih.gov There are two main categories of virtual screening. youtube.comnih.gov

Ligand-Based Virtual Screening (LBVS): This method is employed when the three-dimensional structure of the target protein is unknown, but a set of active ligands is available. cam.ac.ukyoutube.com The fundamental principle is that molecules with similar structures or properties are likely to have similar biological activities. youtube.com A pharmacophore model, which defines the essential steric and electronic features required for activity, can be generated from known active pyridinecarboxamide derivatives. cam.ac.uk This model is then used as a 3D query to filter large compound databases for molecules that match the pharmacophore. cam.ac.uk

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known (from X-ray crystallography or NMR, for example), SBVS can be performed. nih.govnih.gov This approach, primarily using molecular docking, simulates the interaction between a potential ligand and the target's binding site. nih.gov In the context of pyridinecarboxamide research, docking studies can predict the binding pose and affinity of derivatives within the active site of a target like the SHP2 phosphatase. researchgate.netnih.gov The results are ranked using a scoring function, allowing researchers to prioritize the most promising candidates for synthesis and biological testing. plos.org

Table 2: Comparison of Virtual Screening Methodologies

| Feature | Ligand-Based Virtual Screening (LBVS) | Structure-Based Virtual Screening (SBVS) |

|---|---|---|

| Primary Requirement | A set of known active ligands. youtube.com | 3D structure of the biological target. nih.gov |

| Core Technique | Pharmacophore modeling, 2D/3D similarity searching. cam.ac.uk | Molecular docking. nih.gov |

| Key Output | List of molecules matching the query's features. | Predicted binding poses and affinity scores. plos.org |

| Primary Application | Used when target structure is unknown. nih.gov | Used when target structure is known. |

Fragment-Based Drug Discovery (FBDD) Concepts Applied

Fragment-Based Drug Discovery (FBDD) is an approach that starts by identifying small, low-molecular-weight compounds ("fragments") that bind weakly to the target protein. frontiersin.orgyoutube.com These initial fragment hits are then optimized and grown into more potent, drug-like lead compounds. frontiersin.org FBDD has proven to be a powerful alternative to HTS for identifying novel chemical matter, particularly for challenging targets. nih.gov

The this compound motif itself can be viewed as a privileged fragment or scaffold. In studies on sorafenib (B1663141) analogues, this specific motif was intentionally retained as the "binding element" for the hinge region of kinases, while other parts of the molecule were modified. nih.govmdpi.com This strategy exemplifies an FBDD-like approach where a core, validated binding fragment is used as an anchor to explore new chemical space and develop novel derivatives with improved properties. nih.gov By linking this core fragment to other small molecules or growing it with additional functional groups, researchers can systematically build larger compounds with high binding efficiency. youtube.com

Advanced Theoretical Methodologies in Pyridinecarboxamide Research

To gain a more profound understanding of the chemical behavior of this compound, advanced theoretical methods based on quantum mechanics are employed.

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), provide highly detailed information about the electronic structure of a molecule. mdpi.com These calculations can elucidate properties that are not accessible through classical molecular mechanics methods.

For this compound, DFT calculations can be used to determine:

Optimized Molecular Geometry: The most stable 3D conformation of the molecule in its ground state. mdpi.com

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. researchgate.net

Charge Distribution: QM methods can generate an electrostatic potential map, which visualizes the electron-rich and electron-deficient regions of the molecule. This is crucial for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions with a biological target. researchgate.net

Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can be used to validate experimental data and confirm the structure of synthesized compounds. mdpi.com

These theoretical insights into electronic properties and reactivity are invaluable for rational drug design, helping to explain why certain derivatives are more active than others and guiding the design of new analogues with enhanced interaction capabilities. mdpi.comresearchgate.net

| Electrostatic Potential | 3D map of charge distribution on the molecular surface. | Identifies sites for electrostatic and hydrogen-bonding interactions. researchgate.net |

Free Energy Perturbation and Binding Energy Calculations in this compound Research

While direct Free Energy Perturbation (FEP) and binding energy calculation studies specifically targeting this compound are not extensively documented in publicly available literature, the application of these computational methods to structurally related compounds provides significant insights into how they can be leveraged to understand its molecular interactions and guide further research. These computational techniques are crucial in modern drug discovery for accurately predicting ligand-binding affinities, thereby prioritizing the synthesis of promising compounds.

Free Energy Perturbation is a rigorous computational method rooted in statistical mechanics used to calculate the difference in free energy between two states, for instance, a ligand bound to a protein versus the ligand in solution. This method simulates a non-physical, or "alchemical," transformation between two molecules to compute their relative binding free energy (ΔΔG). The process involves gradually changing the Hamiltonian of the system from an initial state (e.g., ligand A in the binding site) to a final state (ligand B in the same binding site) over a series of intermediate steps. By comparing this to the free energy change of the same transformation in solvent, the relative binding affinity can be accurately determined.

Binding energy calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), provide an alternative, albeit less computationally intensive, approach to estimate the binding affinity of a ligand to a protein. These "end-point" methods calculate the free energy of the protein-ligand complex and the individual protein and ligand, with the difference representing the binding free energy (ΔG_bind).

In the context of research on compounds containing the N-methyl-4-phenoxypicolinamide scaffold, FEP has been instrumental in guiding scaffold hopping strategies to discover novel inhibitors for various protein targets. For example, in the discovery of new phosphodiesterase 5 (PDE5) inhibitors, an FEP-guided approach was successfully used to identify novel scaffolds with high binding potency. This strategy relies on the precise prediction of theoretical binding potencies (ΔG_FEP) which show strong correlation with experimental values nih.gov.

A hypothetical application of FEP to optimize this compound could involve calculating the relative binding free energy of a series of its analogs with modifications at the phenoxy or pyridine (B92270) rings. The results from such calculations would guide the selection of substituents that are predicted to enhance binding affinity to a specific biological target.

The table below illustrates a representative dataset from an FEP study on a series of related kinase inhibitors, demonstrating the correlation between predicted and experimental binding free energies.

| Compound | Modification | Predicted ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) |

|---|---|---|---|

| Analog 1 | -H (Reference) | 0.0 | 0.0 |

| Analog 2 | -F | -0.8 | -0.6 |

| Analog 3 | -Cl | -1.2 | -1.0 |

| Analog 4 | -CH3 | -0.5 | -0.4 |

| Analog 5 | -OCH3 | -1.5 | -1.3 |

Similarly, binding energy calculations using methods like MM/GBSA have been applied to pyridine variants of benzoyl-phenoxy-acetamide to assess their potential as therapeutic agents. These calculations provide a detailed breakdown of the energetic contributions to binding, such as van der Waals, electrostatic, and solvation energies. This information is invaluable for understanding the driving forces behind ligand recognition and for rational drug design.

The following table presents a sample of binding energy data for a set of structurally related compounds targeting a particular protein kinase, as determined by MM/GBSA calculations.

| Compound | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |

|---|---|---|---|---|

| Compound X | -45.6 | -55.2 | -20.1 | 29.7 |

| Compound Y | -50.1 | -60.8 | -25.5 | 36.2 |

| Compound Z | -42.3 | -51.7 | -18.9 | 28.3 |

These examples underscore the potential of Free Energy Perturbation and binding energy calculations in the research of this compound. By applying these computational tools, researchers can gain a deeper understanding of its structure-activity relationships, predict the binding affinities of novel derivatives, and ultimately accelerate the discovery of new therapeutic agents.

N Methyl 4 Phenoxy 2 Pyridinecarboxamide As a Research Tool and Chemical Probe

Role as a Precursor in Complex Molecule Synthesis (e.g., Sorafenib (B1663141) Analogs)

N-Methyl-4-phenoxy-2-pyridinecarboxamide and its close derivatives, such as 4-chloro-N-methyl-2-pyridinecarboxamide, serve as crucial precursors in the synthesis of complex, biologically active molecules. This scaffold is a key building block for creating analogs of multi-kinase inhibitors like sorafenib, a drug used in cancer therapy. The N-methylpicolinamide motif is particularly important as it often acts as a binding element to the hinge region of protein kinases. nih.gov

In the development of novel sorafenib analogs, synthetic strategies frequently involve coupling the this compound core with other chemical moieties. For instance, in the creation of sorafenib-aminopyridinol hybrids, 4-chloro-N-methyl-2-pyridinecarboxamide is reacted with a central aminopyridinol structure. nih.gov This reaction builds one of the key fragments of the final complex molecule. nih.gov Similarly, practical syntheses of sorafenib itself have been developed starting from 4-chloro-N-methylpicolinamide, which is later converted to the essential intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide. researchgate.net

Researchers have also used the this compound structure as a foundation for creating new derivatives with potential cytotoxic activity. nih.gov By hybridizing this core motif with groups like 5-aryl-1,3,4-thiadiazol-2-ylamino or 4-arylthiazol-2-ylamino, new series of compounds have been designed and synthesized. nih.gov These efforts highlight the role of this compound not just as a simple starting material, but as a fundamental structural unit that is retained in the final design to ensure interaction with the biological target. nih.govresearchgate.netrsc.org The synthesis of 1,2,3-triazole-containing sorafenib analogues also utilizes a similar pyridine-based precursor, where the aryl urea (B33335) moiety of sorafenib is replaced by a triazole ring system. nih.gov

Table 1: Example of a Sorafenib Analog Synthesized from a Pyridinecarboxamide Precursor

| Precursor Fragment | Core Structure Modification | Resulting Analog Class | Reference |

|---|---|---|---|

| 4-Chloro-N-methyl-2-pyridinecarboxamide | Replacement of sorafenib's central aminophenol with 6-amino-2,4,5-trimethylpyridin-3-ol | Sorafenib-aminopyridinol hybrid | nih.gov |

| 4-Chloro-N-methylpicolinamide | Used to form 4-(4-aminophenoxy)-N-methylpicolinamide intermediate | Sorafenib | researchgate.net |

| N-methyl-4-phenoxypicolinamide | Hybridized with 5-aryl-1,3,4-thiadiazol-2-ylamino groups | N-methyl-4-(4-(5-aryl-1,3,4-thiadiazol-2-ylamino)phenoxy)picolinamide derivatives | nih.gov |

**6.2. Application in Lead Identification and Optimization Strategies for Chemical Research

The pyridinecarboxamide scaffold is a prominent feature in modern medicinal chemistry, serving as a versatile template for lead identification and optimization.

Rational lead optimization involves the systematic modification of a lead compound to improve its pharmacological profile. The pyridinecarboxamide scaffold is frequently subjected to such optimization efforts. For example, a series of pyridine-carboxamide derivatives were optimized from an initial lead compound to develop potent inhibitors of Diacylglycerol O-Acyltransferase-1 (DGAT-1). nih.govdntb.gov.ua This process involves detailed structure-activity relationship (SAR) studies where different parts of the molecule are altered to enhance properties like in vitro and in vivo activity. nih.gov

In another research area, a pyridine (B92270) carboxamide derivative was identified as a promising hit against Mycobacterium tuberculosis from a library screening. nih.govresearchgate.net This initial hit then underwent extensive lead optimization to generate novel analogs with improved activity against drug-resistant bacterial strains and efficacy in a mouse model of infection. nih.govresearchgate.net Similarly, researchers have synthesized and optimized a series of N-methyl-4-phenoxypicolinamide derivatives to enhance their cytotoxic activity against various cancer cell lines, with some analogs showing superior potency compared to the reference drug sorafenib. nih.gov These examples underscore how the pyridinecarboxamide core provides a robust foundation for iterative chemical modifications aimed at discovering improved therapeutic agents. researchgate.net

Table 2: Example of Lead Optimization for a Pyridinecarboxamide Scaffold

| Target | Lead Compound/Scaffold | Optimization Goal | Outcome of Optimization | Reference |

|---|---|---|---|---|

| DGAT-1 | Pyridine-carboxamide derivative (Compound 6) | Enhance in vitro and in vivo activity | Discovery of key compounds (10j and 17h) with improved potency. | nih.gov |

| Mycobacterium tuberculosis | Pyridine carboxamide derivative (MMV687254) | Improve anti-tubercular activity and efficacy | Identification of a novel lead candidate with activity against drug-resistant strains and in a chronic mouse model. | nih.govresearchgate.net |

| Cancer Cells (A549, H460, HT-29) | N-methyl-4-phenoxypicolinamide | Increase cytotoxic activity | Discovery of compound 8e with potent cytotoxicity superior to sorafenib. | nih.gov |

Modern drug discovery requires a delicate balancing act known as multi-parameter optimization (MPO), where numerous, often conflicting, properties are optimized simultaneously. international-pharma.comnih.gov A successful drug must possess not only high potency against its target but also suitable absorption, distribution, metabolism, and elimination (ADME) properties, along with an acceptable safety profile. nih.govoptibrium.com Focusing narrowly on a single property, such as target potency, early in the process can lead to the termination of a project later on if critical flaws like poor metabolic stability or toxicity emerge. international-pharma.com

Scaffold hopping is a medicinal chemistry strategy used to discover structurally novel compounds by modifying the central core of a known active molecule while retaining its key biological activity. nih.govniper.gov.in This technique is valuable for generating new intellectual property, improving pharmacokinetic profiles, or overcoming liabilities associated with an existing chemical scaffold. nih.govniper.gov.inbhsai.org

Investigating Metabolic Stability at the Preclinical Research Stage (in vitro/rodent models)

The metabolic stability of a potential drug candidate is a critical parameter assessed during preclinical research. It determines the compound's persistence in the body and influences its dosing regimen. This property is typically investigated using in vitro models, such as liver microsomes from different species (e.g., rat, mouse, human), and can be further explored in in vivo rodent models. nih.govmdpi.com Liver microsomes are a suitable model as they contain many of the key enzymes responsible for drug metabolism, particularly the Cytochrome P450 (CYP) family. mdpi.com

In a typical in vitro metabolic stability assay, the test compound is incubated with liver microsomes and necessary cofactors like NADPH. nih.gov The concentration of the compound is measured over time to determine its rate of depletion. From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nih.govmdpi.com A short half-life and high clearance value suggest that the compound is rapidly metabolized, which may be undesirable for a drug intended for systemic action. mdpi.com For example, studies on other compounds have shown half-lives in rat liver microsomes ranging from minutes to several hours, indicating significant variability in metabolic rates. nih.gov

The pyridine ring within the this compound structure plays a significant role in its metabolic profile. The nitrogen atom in the pyridine ring can influence the molecule's interaction with the heme iron of Cytochrome P450 enzymes. nih.gov This type of interaction, known as type II binding, can sometimes increase metabolic stability by forming a tight coordination complex that is less amenable to metabolism. nih.gov However, compounds capable of type II binding can still be extensively metabolized, suggesting that the interaction does not always result in a dead-end complex. nih.gov

The primary metabolic pathways for pyridine-containing compounds often involve oxidation reactions mediated by CYP enzymes. nih.gov These can lead to the formation of various oxidized metabolites, such as pyridones. nih.govnih.gov For this compound, potential metabolic pathways could include hydroxylation on the pyridine or phenoxy rings, or N-demethylation of the amide group. Identifying the specific CYP isozymes involved (e.g., CYP3A4, CYP2D6) is a key part of the profiling process. This is often done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in liver microsome incubations. Understanding these pathways is crucial for predicting potential drug-drug interactions and inter-individual variability in human metabolism.

Table 3: Representative Data from an In Vitro Metabolic Stability Assay in Liver Microsomes

| Species | In Vitro Half-Life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Clearance Category | Reference for Methodology |

|---|---|---|---|---|

| Rat | 36 | 38.4 | Rapid | mdpi.com |

| Mouse | 81 | 17.0 | Intermediate | mdpi.com |

| Human | 216 | 6.4 | Slow | mdpi.com |

Note: Data shown is for the compound violacein (B1683560) and is presented here as a representative example of metabolic stability results across different species.

Strategies for Enhancing Metabolic Stability (e.g., Deuteration, Methylation)

The utility of this compound as a molecular scaffold in drug discovery is significant, particularly as a key motif in the development of kinase inhibitors. mdpi.com However, like many promising lead compounds, its progression can be hampered by metabolic liabilities. The pyridine and phenoxy rings, as well as the N-methyl group, are potential sites for metabolic transformation by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance and reduced in vivo efficacy. To address this, medicinal chemists employ various strategies to "block" or slow down these metabolic hotspots, thereby enhancing the compound's stability and pharmacokinetic profile. researchgate.netpressbooks.pub Two prominent strategies involve the strategic replacement of hydrogen atoms with deuterium (B1214612) (deuteration) or the introduction of methyl groups at susceptible positions (methylation).

Deuteration

Deuteration is the process of replacing one or more hydrogen atoms in a molecule with its heavier isotope, deuterium. This substitution creates a carbon-deuterium (C-D) bond, which is stronger than the corresponding carbon-hydrogen (C-H) bond. Because the rate-limiting step of many oxidative metabolic reactions involves the cleavage of a C-H bond, the increased strength of the C-D bond can significantly slow down the rate of metabolism at that specific position. This phenomenon, known as the kinetic isotope effect, can lead to improved metabolic stability, longer half-life, and potentially reduced formation of reactive metabolites without altering the parent compound's fundamental shape or biological activity. nih.gov

For a scaffold like this compound, potential sites for metabolic oxidation include the pyridine and phenyl rings. Unsubstituted aromatic rings are often targets for CYP-mediated hydroxylation. pressbooks.pub Strategically placing deuterium atoms at these vulnerable positions can protect the molecule from degradation.

Table 1: Potential Sites for Deuteration on the this compound Scaffold and Rationale

| Potential Site of Deuteration | Rationale for Modification | Expected Outcome |

| Phenyl Ring (para-position) | The para-position of a phenyl ring is a common site for CYP450-mediated hydroxylation. pressbooks.pub | Slows the rate of aromatic oxidation, enhancing metabolic stability. |

| Pyridine Ring | Pyridine rings can be susceptible to oxidation. The more nitrogen atoms in an aromatic ring, the more resistant it is to oxidation. pressbooks.pub Deuterating susceptible carbons can further increase this resistance. | Decreases the rate of CYP-mediated metabolism on the pyridine ring, improving the pharmacokinetic profile. |

| N-Methyl Group | N-demethylation is a common metabolic pathway for compounds containing an N-methyl group. | Replacing methyl hydrogens with deuterium can slow the rate of N-demethylation, preserving the parent compound's structure and activity. |

Research on the deuteration of pyridine-containing compounds has demonstrated the feasibility and effectiveness of this approach. For instance, methods have been developed for the manifold deuteration of piperidines, which are often synthesized from pyridine precursors. nih.gov These strategies allow for the precise installation of deuterium at specific locations on the ring, offering a powerful tool to fine-tune the metabolic properties of the final molecule. nih.gov

Methylation

Another effective strategy to enhance metabolic stability is the introduction of a methyl group at a metabolically vulnerable site. This approach works by sterically hindering the access of metabolic enzymes, such as CYPs, to the site of potential oxidation. This "metabolic blocking" can effectively prevent or slow down the degradation of the compound. researchgate.net

In the context of this compound, an unsubstituted phenyl ring presents a metabolic liability. Introducing a methyl group, particularly at a position susceptible to hydroxylation, can shield the ring from enzymatic attack. The methylation of pyridine rings is also a well-established chemical transformation. researchgate.netgoogle.com For example, metal-free methods have been developed to methylate pyridine N-oxides at the 2-position using peroxides as the methylating agent, a process that proceeds via a radical mechanism. researchgate.net Such synthetic advancements provide accessible routes to modify the core pyridine structure.

Table 2: Potential Sites for Methylation on the this compound Scaffold and Rationale

| Potential Site of Methylation | Rationale for Modification | Expected Outcome |

| Phenyl Ring (e.g., ortho to phenoxy) | Introduction of a sterically bulky group can block adjacent sites from enzymatic attack by CYP450. | Prevents or slows aromatic hydroxylation, leading to increased metabolic stability and a longer half-life. |

| Pyridine Ring | A methyl group can be introduced to block a potential site of oxidation on the pyridine ring itself. | Enhances the stability of the pyridine core against oxidative metabolism. |

While both deuteration and methylation aim to improve metabolic stability, they do so through different mechanisms. The choice between them depends on the specific metabolic pathway being targeted and the synthetic feasibility. Often, these strategies are guided by early in vitro metabolism studies that identify the primary "soft spots" on the molecule.

Future Directions and Emerging Research Avenues for N Methyl 4 Phenoxy 2 Pyridinecarboxamide

Exploration of Novel Biological Targets for Pyridinecarboxamide Scaffolds

The N-methyl-4-phenoxypicolinamide core has been a foundational element in the design of various bioactive molecules. nih.gov Research into derivatives of this scaffold has primarily centered on their cytotoxic effects against various cancer cell lines. nih.gov For instance, a series of N-methyl-4-phenoxypicolinamide derivatives bearing thiadiazole or thiazole (B1198619) backbones have been synthesized and evaluated for their in vitro antiproliferative activity against human cancer cell lines such as A549 (non-small cell lung cancer), H460 (non-small cell lung cancer), and HT-29 (colorectal cancer). nih.gov Some of these compounds demonstrated potent cytotoxicity, in some cases superior to the reference drug sorafenib (B1663141). nih.gov